4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-[1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOIC ACID is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Shares the methoxyphenyl and benzoic acid groups but lacks the triazole ring.
4-Methoxy-alpha-methylbenzyl alcohol: Contains the methoxyphenyl group but differs in the rest of the structure
Uniqueness
4-[1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOIC ACID is unique due to the presence of the triazole ring, which imparts specific biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H16N4O4/c1-11-16(17(23)19-13-5-3-12(4-6-13)18(24)25)20-21-22(11)14-7-9-15(26-2)10-8-14/h3-10H,1-2H3,(H,19,23)(H,24,25) |
InChI Key |
HLQDUGJCIPYZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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